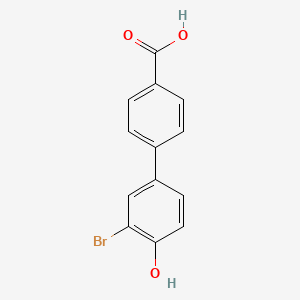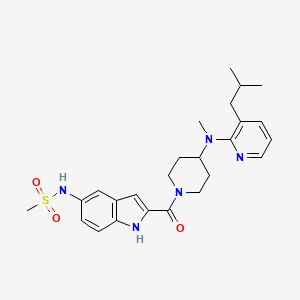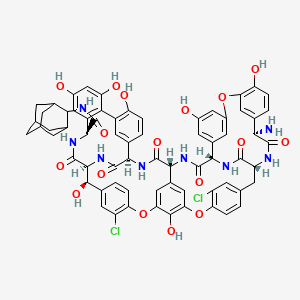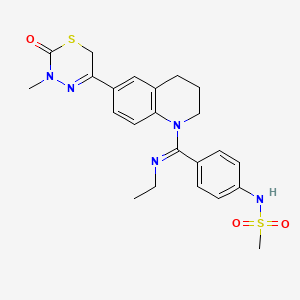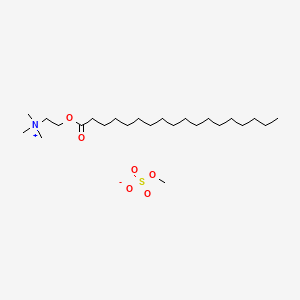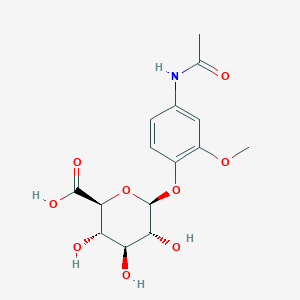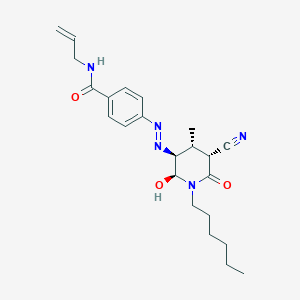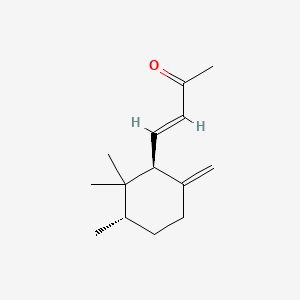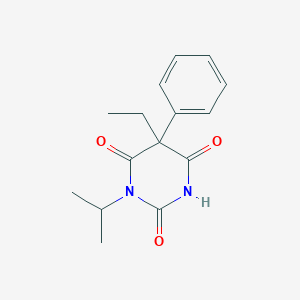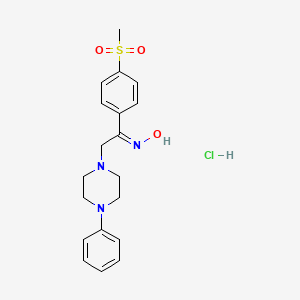
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride is a complex organic compound that features a combination of functional groups, including an oxime, a piperazine ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride typically involves multiple steps:
Formation of the Ethanone Derivative: This step involves the reaction of a suitable precursor with ethanone under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Oxime Formation: The oxime group is formed by reacting the ethanone derivative with hydroxylamine.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the oxime group.
Reduction: Reduction reactions can occur at the oxime group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the piperazine ring and oxime group suggests potential binding to specific sites, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
Ethanone Derivatives: Compounds with similar ethanone structures but different substituents.
Piperazine Derivatives: Compounds featuring the piperazine ring, such as certain pharmaceuticals.
Sulfonyl Compounds: Compounds with sulfonyl groups, often used in medicinal chemistry.
Uniqueness
Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, oxime, monohydrochloride is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
104058-01-7 |
|---|---|
分子式 |
C19H24ClN3O3S |
分子量 |
409.9 g/mol |
IUPAC名 |
(NE)-N-[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C19H23N3O3S.ClH/c1-26(24,25)18-9-7-16(8-10-18)19(20-23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17;/h2-10,23H,11-15H2,1H3;1H/b20-19-; |
InChIキー |
DKGBQUMEIGNQKL-BLTQDSCZSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C(=N\O)/CN2CCN(CC2)C3=CC=CC=C3.Cl |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=NO)CN2CCN(CC2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



